Reveromycin B

Übersicht

Beschreibung

Reveromycin B ist ein Mitglied der Reveromycin-Familie, einer Gruppe von Polyketid-Spiroketal-Naturstoffen. Diese Verbindungen wurden ursprünglich aus Boden-Actinomyceten isoliert, die zur Gattung Streptomyces gehören . This compound hat aufgrund seiner starken biologischen Aktivitäten, einschließlich Antikrebs-, Antimykotika- und Antibakteriellen Eigenschaften, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Totalsynthese von this compound umfasst mehrere wichtige Schritte, darunter die Wittig-Reaktion, die Horner-Wadsworth-Emmons-Reaktion und die Eintopf-Julia-Kupplungsreaktion . Der Spiroketal-Kern wird durch eine Acetylid-Kupplungsreaktion zwischen Weinreb-Amid und Alkin aufgebaut, gefolgt von einer regioselektiven Oxidation . Die Synthese beinhaltet auch selektive Reduktion, Silylierung und Colvin-Umlagerung, um die gewünschten Zwischenprodukte zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch optimierte, untergetauchte Batch-Fermentation unter Verwendung von Streptomyces-Arten . Schlüsselfaktoren wie Belüftung, Rührung, Kohlenstoffquelle und Inkubationszeit werden optimiert, um den Ertrag zu maximieren . Gelöster Sauerstoff und pH-Wert spielen eine wichtige Rolle im Produktionsprozess, wobei ein optimaler pH-Wert von 6,5 und eine minimale gelöste Sauerstoffkonzentration von etwa 20% Sättigung erforderlich sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of reveromycin B involves several key steps, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and one-pot Julia coupling reaction . The spiroketal core is constructed through an acetylide coupling reaction between Weinreb amide and alkyne, followed by regioselective oxidation . The synthesis also includes selective reduction, silylation, and Colvin rearrangement to form the desired intermediates .

Industrial Production Methods

Industrial production of this compound typically involves optimized submerged batch fermentation using Streptomyces species . Key factors such as aeration, agitation, carbon source, and incubation time are optimized to maximize yield . Dissolved oxygen and pH levels play significant roles in the production process, with an optimal pH of 6.5 and a minimum dissolved oxygen concentration of approximately 20% saturation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Reveromycin B unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Der Spiroketal-Kern und die ungesättigten Seitenketten der Verbindung sind in diesen Prozessen besonders reaktiv .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei der Synthese von this compound sind n-Butyllithium, Palladiumkatalysatoren und verschiedene Oxidationsmittel . Reaktionsbedingungen beinhalten oft spezifische Temperatur- und pH-Kontrollen, um die gewünschte Produktbildung sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind seine Derivate mit modifizierten Spiroketal-Kernen und Seitenketten . Diese Derivate werden oft auf ihre verbesserte biologische Aktivität hin untersucht .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Reveromycin B has demonstrated notable anticancer properties, particularly as an inhibitor of epidermal growth factor-induced mitogenic activity. This makes it a candidate for therapeutic development against various cancer types. In vitro studies have shown that this compound inhibits the proliferation of human cancer cell lines, including K562 and KB, suggesting its potential as a chemotherapeutic agent .

Osteoclast Inhibition

One of the prominent features of this compound is its ability to inhibit bone resorption specifically in osteoclasts. This property positions it as a potential treatment for osteoporosis and other bone-related diseases. The compound's mechanism involves targeting signaling pathways associated with osteoclast differentiation and activity .

Antifungal Properties

This compound exhibits antifungal activity against various plant pathogens, including Botrytis cinerea. Studies have indicated that it can suppress fruit rot in strawberries caused by these pathogens, demonstrating efficacy comparable to commercial fungicides . This dual functionality as both an antifungal agent and a growth inhibitor for cancer cells underscores its versatility.

Biofungicide Development

The antifungal properties of this compound have led to its exploration as a biofungicide in agriculture. Isolated from Streptomyces strains, this compound has been shown to effectively control plant diseases caused by pathogenic fungi. Its application can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices .

Induction of Secondary Metabolite Production

Recent research has indicated that compounds like BR-1 can enhance the production of this compound in Streptomyces sp. SN-593 by acting as biomediators. This induction not only increases yield but also facilitates the discovery of other bioactive metabolites within these microbial cultures . This approach can lead to the development of new agricultural bioproducts.

Interaction with Cellular Pathways

The action mechanism of this compound involves interaction with specific cellular pathways related to cell growth and differentiation. For instance, it has been shown to bind to transcriptional regulators within the biosynthetic gene cluster responsible for its production, enhancing gene expression related to secondary metabolism .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and developing derivatives with enhanced properties. Research has focused on modifying its chemical structure to improve biological activity against cancer cells and pathogens .

Case Studies and Research Findings

Wirkmechanismus

Reveromycin B exerts its effects by inhibiting the signal transduction pathway associated with epidermal growth factor receptors . The compound binds to the substrate tRNA binding site of cytoplasmic isoleucyl-tRNA synthetase, mimicking the binding of tRNA . This interaction disrupts protein synthesis and induces apoptosis in target cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Reveromycin A: Ein weiteres Mitglied der Reveromycin-Familie, bekannt für seine potente antifungale Aktivität.

Reveromycin C: Zeigt ähnliche biologische Aktivitäten, jedoch mit unterschiedlichen strukturellen Merkmalen.

Reveromycin D: Teilt den Spiroketal-Kern, hat aber unterschiedliche Seitenketten.

Einzigartigkeit

Reveromycin B ist einzigartig aufgrund seines spezifischen Spiroketal-Kerns und seiner ungesättigten Seitenketten, die zu seinen starken biologischen Aktivitäten beitragen . Seine Fähigkeit, epidermale Wachstumsfaktorrezeptoren zu hemmen und Apoptose zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Reveromycin B is a polyketide compound produced by certain species of Streptomyces, particularly Streptomyces reveromyceticus. This compound has garnered attention for its diverse biological activities, including antifungal, anticancer, and antiproliferative effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is part of a family of compounds known as reveromycins, which also includes Reveromycin A, C, and D. These compounds are characterized by their spiroketal structure and are known for their ability to inhibit eukaryotic cell growth. The following table summarizes key characteristics and activities of this compound compared to other members of its family:

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| Reveromycin A | Streptomyces reveromyceticus | Antifungal, anticancer, antiproliferative | Inhibition of protein synthesis |

| This compound | Streptomyces reveromyceticus | Weak antiproliferative; some antifungal activity | Similar to A but less potent |

| Reveromycin C | Streptomyces sp. | Antifungal, antiproliferative | Inhibition of growth factor signaling |

| Reveromycin D | Streptomyces sp. | Antifungal | Similar mechanism to other reveromycins |

Antifungal Activity

This compound has demonstrated significant antifungal properties. In a study evaluating its efficacy against various plant pathogenic fungi such as Botrytis cinerea, Mucor hiemalis, and Rhizopus stolonifer, this compound showed promising results. The compound exhibited high efficacy in suppressing fruit rot in strawberries at concentrations ranging from 10 to 100 μg/ml, comparable to commercial fungicides like pyrimethanil and captan .

Antiproliferative Effects

While Reveromycin A is noted for its strong antiproliferative effects against human cancer cell lines, this compound's activity in this area is relatively weak. Studies indicate that while it does inhibit the epidermal growth factor (EGF)-stimulated mitogen response in certain cell lines, its overall impact on cell proliferation is less pronounced than that of Reveromycin A .

The primary mechanism through which reveromycins exert their biological effects involves the inhibition of protein synthesis in eukaryotic cells. Specifically, Reveromycin A has been shown to selectively inhibit the mitogenic activity triggered by EGF, which is critical for cell growth and proliferation . This action suggests potential therapeutic applications in cancer treatment by limiting tumor growth.

Case Studies

- Antifungal Efficacy Study : A recent study highlighted the antifungal activity of this compound against Botrytis cinerea and other pathogens. The findings indicated that both the crude extract and purified reveromycins effectively suppressed fungal growth under acidic conditions, making them candidates for agricultural biofungicides .

- Cell Proliferation Inhibition : Research conducted on Balb/MK cells demonstrated that while Reveromycins A and C significantly inhibited cell proliferation, this compound's effects were minimal. This study underscores the varying potency among the reveromycins concerning their antiproliferative capabilities .

- Production Enhancement via Biomediators : The β-carboline compound BR-1 was identified as a biomediator that enhances the production of reveromycins in Streptomyces species. This discovery opens avenues for optimizing fermentation processes to increase yields of bioactive compounds like this compound without genetic modifications .

Research Findings

Recent investigations into the biosynthetic pathways of reveromycins have revealed intricate regulatory mechanisms involving transcriptional regulators such as RevU. Studies utilizing RNA sequencing have shown that disruption of the revU gene significantly downregulates the biosynthesis of reveromycins, indicating its crucial role in production .

Eigenschaften

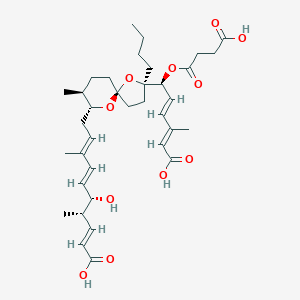

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQIVPMOPJEIO-OXVOKJAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological target of Reveromycin B and how does it exert its effects on cells?

A1: this compound inhibits epidermal growth factor (EGF)-stimulated mitogen response in Balb/MK cells []. While its exact mechanism of action remains unclear, research suggests that Reveromycin A, a closely related compound, acts as a selective inhibitor of protein synthesis in eukaryotic cells []. This suggests that this compound might also interfere with protein synthesis pathways, ultimately leading to growth inhibition.

Q2: What is the chemical structure of this compound?

A2: this compound features a [, ]-spiroketal core decorated with two unsaturated side chains terminating in carboxylic acid groups [, ]. This complex structure is challenging to synthesize, leading to several total synthesis approaches [, , , , ].

Q3: How does the structure of this compound relate to its biological activity?

A3: While the precise structure-activity relationship (SAR) of this compound is still under investigation, studies comparing it to other members of the Reveromycin family, such as Reveromycin A, show that modifications to the spiroketal core can significantly impact biological activity []. Reveromycin A, possessing a [, ]-spiroketal core, exhibited stronger antiproliferative, morphological reversion, and antifungal activities compared to this compound []. This suggests that the spiroketal structure plays a critical role in target binding and biological activity. Further research, including the synthesis and testing of analogs, is necessary to fully elucidate the SAR of this compound [].

Q4: What are the key synthetic challenges in producing this compound and how have they been addressed?

A4: The total synthesis of this compound presents significant challenges due to its complex stereochemistry and highly functionalized structure. Several research groups have developed innovative strategies to overcome these challenges. Key breakthroughs include:

- Construction of the Spiroketal Core: Different approaches have been employed, including inverse electron demand hetero-Diels-Alder reactions [] and convergent, stereoselective sequences [].

- Attachment of Side Chains: Modified Negishi couplings have proven effective in constructing the complex dienes within the side chains []. Additionally, Kishi-Nozaki reactions have been employed for specific bond formations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.